molecular formula C10H12BrNO5 B111283 2-Amino-2-(4-bromophenyl)ethanol oxalate CAS No. 1177311-18-0

2-Amino-2-(4-bromophenyl)ethanol oxalate

Cat. No. B111283
M. Wt: 306.11 g/mol
InChI Key: KJIUPCXLQVGOKF-UHFFFAOYSA-N
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Description

The compound "2-Amino-2-(4-bromophenyl)ethanol oxalate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar bromophenyl ethanol derivatives. These compounds are often intermediates in the synthesis of pharmaceutical agents, such as adrenergic drugs and cardiovascular medications .

Synthesis Analysis

The synthesis of related bromophenyl ethanol compounds involves multiple steps, including esterification, nitrification, hydrolysis, and reduction. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Another related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction with urea as an organocatalyst . These methods highlight the complexity and efficiency of synthetic routes for bromophenyl ethanol derivatives.

Molecular Structure Analysis

The molecular structure of bromophenyl ethanol derivatives is characterized by X-ray diffraction analysis. For example, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was solved to a final R-value of 0.0585, indicating a precise determination of the molecular geometry . The packing within the unit cell is stabilized by intermolecular hydrogen interactions, which are crucial for the stability and properties of the compound .

Chemical Reactions Analysis

The bromophenyl ethanol derivatives participate in various chemical reactions, including enantioselective alcoholysis, hydrolysis, and acylation, facilitated by lipase enzymes . These reactions are significant for the resolution of chiral compounds, which is essential in the pharmaceutical industry for producing enantiomerically pure substances. The amino group in related compounds, such as 4-aminophenyldiphenylphosphinite, acts as an acid scavenger, aiding in the conversion of alcohols to alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethanol derivatives are influenced by their molecular structure and intermolecular interactions. The presence of bromine and amino groups contributes to their reactivity and potential for forming hydrogen bonds, which can affect their solubility, melting points, and overall stability. The gelation properties of bis(amino alcohol)oxalamide gelators, for example, are a result of strong directional hydrogen bonding and the presence of chiral centers, which can lead to different gel morphologies and solvent immobilization capacities .

Scientific Research Applications

  • Copper-Catalyzed Direct Amination : This process involves the amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using NaN3 as the amino source in ethanol. The method allows for the synthesis of ortho-functionalized aromatic amines with good yields, indicating potential applications in synthetic chemistry (Zhao, Fu, & Qiao, 2010).

  • Resolution of Bromo-ethanol Derivatives : The resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed reactions has been achieved. This α-bromohydrin is an intermediate in synthesizing a new adrenergic agent, showing its importance in medicinal chemistry (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

  • Hybrid Enzymatic and Organic Catalyst System for Ethanol Electrooxidation : A study combining an organic oxidation catalyst (4-amino-TEMPO) with a recombinant enzyme (oxalate decarboxylase) to create a hybrid catalytic system has been reported. This system is capable of catalyzing complete ethanol electrooxidation, demonstrating potential applications in biosensors, environmental monitoring, and biofuel cells (Franco, Klunder, Russel, De Andrade, & Minteer, 2020).

  • Synthesis of Norphenylephrine Derivatives : Research on the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its cyclization with cyclic ketones to form various heterocyclic compounds has been carried out. This study highlights the compound's versatility in synthesizing different chemical structures (Kametani et al., 1970).

Safety And Hazards

The compound is considered hazardous. In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIUPCXLQVGOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-bromophenyl)ethanol oxalate

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